molecular formula C9H15NO2 B2964431 Ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate CAS No. 2057413-89-3

Ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate

Cat. No.: B2964431
CAS No.: 2057413-89-3
M. Wt: 169.224
InChI Key: GWUNCPVCIYBRIV-ZETCQYMHSA-N
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Description

Ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate is a unique organic compound that has attracted significant interest within the scientific community. It contains a spirocyclic structure—a rare formation where two rings share a single atom. Such structures often exhibit interesting pharmacological properties, making this compound a subject of extensive research in chemistry and medicine. This compound's stereochemistry, denoted by the (6S) configuration, further adds to its distinctiveness and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate generally involves multiple steps, including the formation of the azaspiro core. Starting with a suitable precursor, the reaction typically involves:

  • Nucleophilic Substitution: A nucleophilic substitution reaction to introduce the nitrogen atom into the cyclic structure.

  • Spirocyclization: Formation of the spirocyclic core through cyclization reactions, often facilitated by metal catalysts or specific reaction conditions.

  • Esterification: Converting the carboxylate group into an ethyl ester.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized conditions to ensure high yield and purity. Automation and continuous flow reactions are often employed to streamline the process and minimize human error. Catalytic methods and green chemistry approaches are also integrated to enhance sustainability and efficiency.

Chemical Reactions Analysis

Types of Reactions: Ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate undergoes various chemical reactions, such as:

  • Oxidation: Oxidation reactions with agents like potassium permanganate can modify the spirocyclic structure, leading to different oxidation states.

  • Reduction: Reduction reactions with hydrogen or reducing agents like sodium borohydride can reduce carbonyl groups within the compound.

  • Substitution: The nitrogen atom makes the compound amenable to nucleophilic and electrophilic substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, oxygen with a catalyst.

  • Reduction: Hydrogen gas, sodium borohydride.

  • Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.

Major Products Formed: The reactions produce various derivatives of this compound, each potentially with unique properties. For instance, oxidation might yield ketones or alcohols, while substitution can introduce diverse functional groups like amines or esters.

Scientific Research Applications

Chemistry: The compound's unique structure serves as a versatile intermediate in organic synthesis, allowing the creation of complex molecules. Its reactions help researchers understand the behavior of spirocyclic systems.

Biology and Medicine: Ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate has shown potential in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological and psychiatric disorders. Its ability to interact with neurotransmitter receptors and enzymes makes it a valuable candidate for drug discovery.

Industry: Beyond research, this compound finds applications in the agrochemical industry, where its derivatives can act as potent agents against pests and diseases. Its unique structure also makes it a candidate for materials science, contributing to the development of new polymers and materials.

Mechanism of Action

The compound's mechanism of action involves interacting with various molecular targets. For instance, in medicinal chemistry, it may act as an agonist or antagonist of specific neurotransmitter receptors, modulating their activity to produce therapeutic effects. Its interaction with enzymes can inhibit or enhance specific biochemical pathways, leading to desired physiological outcomes. The precise mechanism depends on the specific derivative and its target.

Comparison with Similar Compounds

Ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate is often compared with other spirocyclic compounds, such as:

  • Spiro[3.4]octane derivatives: Similar in their spirocyclic nature but differ in ring sizes and functionalities.

  • Piperidine derivatives: While piperidines are simpler, they share some synthetic pathways and biological activities.

  • Oxaspiro compounds: These contain oxygen in the spirocyclic core, offering different chemical properties and reactivities.

Uniqueness: The (6S) stereochemistry and the specific azaspiro core make this compound unique. Its potential in diverse applications, from pharmaceuticals to materials science, sets it apart from simpler or more common spirocyclic compounds.

Hopefully this deep dive sheds some light on Ethyl (6S)-5-azaspiro[2

Properties

IUPAC Name

ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-2-12-8(11)7-5-9(3-4-9)6-10-7/h7,10H,2-6H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWUNCPVCIYBRIV-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2(CC2)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CC2(CC2)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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